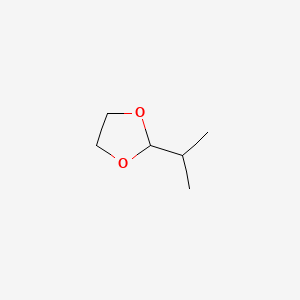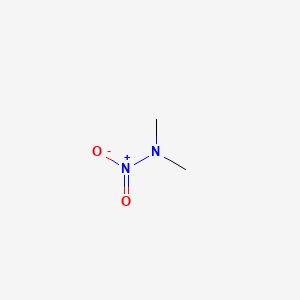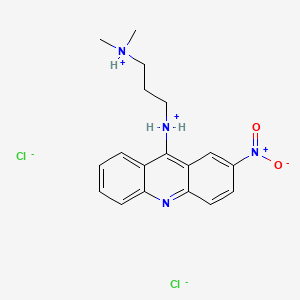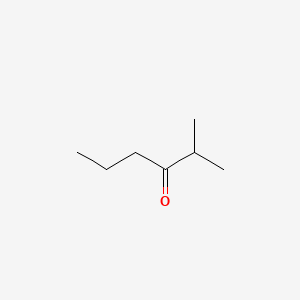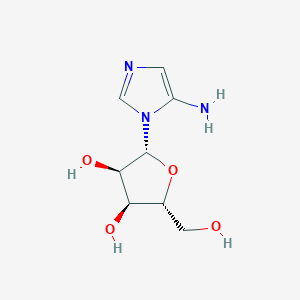
5-Aminoimidazole ribonucleoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-アミノイミダゾールリボヌクレオシドは、DNAとRNAの重要な構成要素であるプリンヌクレオチドの形成に重要な役割を果たす生化学化合物です。 この化合物は、イミダゾールとリボースの誘導体であり、イノシン一リン酸の合成など、さまざまな生化学経路に関与しています .
2. 製法
合成経路と反応条件
5-アミノイミダゾールリボヌクレオシドの合成は、通常、5-アミノイミダゾールとリボースの反応を含みます。 一般的な方法の1つは、1988年に初めて発表された非酵素的合成です . この方法は、5-アミノイミダゾールとリボースの反応を促進するために化学試薬を使用し、リボヌクレオシドの形成をもたらします。
工業生産方法
5-アミノイミダゾールリボヌクレオシドの工業生産は、多くの場合、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な化学合成を含みます。 このプロセスには、最終製品を使用可能な形態で得るための精製や結晶化などの手順が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole Ribonucleoside typically involves the reaction of 5-aminoimidazole with ribose. One common method is the non-enzymatic synthesis, which was first published in 1988 . This method involves the use of chemical reagents to facilitate the reaction between 5-aminoimidazole and ribose, resulting in the formation of the ribonucleoside.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
反応の種類
5-アミノイミダゾールリボヌクレオシドは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。
還元: この反応は、化合物への水素の添加または酸素の除去を含みます。
置換: この反応は、ある官能基を別の官能基に置き換えることを含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 反応条件は、通常、所望の結果を確保するために制御された温度とpHレベルを含みます .
形成される主な生成物
これらの反応から形成される主な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、5-アミノイミダゾールリボヌクレオシドの酸化は、カルボキシル化誘導体の形成につながる可能性があり、一方、還元はアミン誘導体の生成につながる可能性があります .
科学的研究の応用
5-アミノイミダゾールリボヌクレオシドは、以下を含む幅広い科学研究アプリケーションを持っています。
作用機序
5-アミノイミダゾールリボヌクレオシドの作用機序は、イノシン一リン酸の合成における中間体としての役割を含みます。 それは、細胞のエネルギー恒常性の調節に重要な役割を果たすAMP依存性タンパク質キナーゼ活性を刺激します . この化合物は、ヌクレオチド合成や細胞代謝に関与するものを含め、さまざまな分子標的や経路にも影響を与えます .
類似化合物との比較
類似化合物
5-アミノイミダゾール-4-カルボキサミドリボヌクレオシド: この化合物は、構造と機能が似ていますが、追加のカルボキサミド基を持っています.
アミノイミダゾールリボヌクレオチド: この化合物は、プリン生合成経路における前駆体であり、同様の生化学的特性を共有しています.
独自性
5-アミノイミダゾールリボヌクレオシドは、プリンヌクレオチドの合成における特定の役割と、AMP依存性タンパク質キナーゼを活性化させる能力のためにユニークです。 これは、研究と産業の両方のアプリケーションで貴重な化合物になります .
特性
分子式 |
C8H13N3O4 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |
InChIキー |
NKYAAYKKNSYIIW-XVFCMESISA-N |
SMILES |
C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |
異性体SMILES |
C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
正規SMILES |
C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)

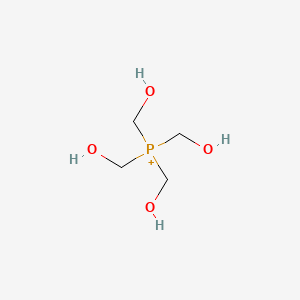
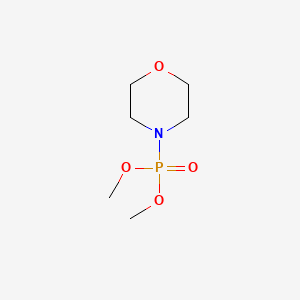

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)
